molecular formula C₅₉H₉₁NO₁₆ B1140608 [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate CAS No. 162635-03-2

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate

Cat. No.: B1140608
CAS No.: 162635-03-2
M. Wt: 1070.35
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a derivative of sirolimus, an antineoplastic agent used primarily in the treatment of renal cell carcinoma. It functions by inhibiting the mammalian target of rapamycin (mTOR), a key protein involved in cell division and growth . This compound was developed by Wyeth Pharmaceuticals and is marketed under the trade name Torisel .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate involves multiple steps. One method includes reacting 2,2-bis(hydroxymethyl) propionic acid with 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane under alkaline conditions to form a trioxadisilyl compound. This intermediate is then reacted with 2,4,6-trichlorobenzoyl chloride to form a protected ester, which is subsequently reacted with sirolimus to yield Temsirolimus . Another method employs lipase-catalyzed regioselective acylation of rapamycin using environmentally friendly acyl donors, achieving high conversion rates under optimized conditions .

Industrial Production Methods

Industrial production of this compound often utilizes green chemistry principles to minimize environmental impact. The use of green catalysts and milder reaction conditions are preferred to ensure higher yields and fewer impurities .

Chemical Reactions Analysis

Types of Reactions

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate undergoes various chemical reactions, including acylation and esterification. It is particularly sensitive to oxidation and hydrolysis under certain conditions .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include 2,4,6-trichlorobenzoyl chloride, 1,3-dichloro-1,1,3,3-tetraisopropyl disiloxane, and various lipases for enzymatic reactions . The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major product of these reactions is this compound itself, with minimal byproducts due to the high specificity of the enzymatic processes .

Scientific Research Applications

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate has a wide range of applications in scientific research. It is extensively used in oncology for the treatment of renal cell carcinoma and has shown promise in treating other cancers such as breast cancer and lymphoma . In biology, it is used to study cell cycle regulation and mTOR signaling pathways . Its immunosuppressive properties also make it valuable in transplant medicine .

Biological Activity

The compound [(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate is a complex organic molecule with potential biological activity. This article explores its biological properties based on existing research and literature.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups that suggest diverse biological activities. The presence of hydroxyl groups and methoxy groups indicates possible interactions with biological macromolecules. Its intricate stereochemistry contributes to its potential specificity in biological interactions.

Table 1: Key Structural Features

FeatureDescription
Hydroxyl Groups2 (potential for hydrogen bonding)
Methoxy Groups2 (influence on lipophilicity)
StereocentersMultiple (indicating chirality and specificity)
Molecular WeightApproximately 850 g/mol

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit anticancer properties. For instance:

  • Mechanism of Action : Many complex organic compounds target specific signaling pathways involved in cancer cell proliferation and survival. They may inhibit key enzymes or receptors such as EGFR or VEGFR.
  • In Vitro Studies : In studies involving cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), compounds structurally related to the target compound have shown significant cytotoxic effects at micromolar concentrations.

Antimicrobial Activity

The compound's potential antimicrobial activity has been noted in several studies:

  • Bacterial Inhibition : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.
  • Fungal Activity : Some derivatives have shown antifungal properties against Candida species by interfering with ergosterol biosynthesis.

Neuroprotective Effects

Recent studies suggest that some structurally related compounds may offer neuroprotective benefits:

  • Mechanisms : Neuroprotection may occur via antioxidant activity or modulation of neurotransmitter systems.
  • Case Studies : In models of neurodegenerative diseases like Alzheimer's disease, compounds with similar frameworks have been shown to reduce oxidative stress and improve cognitive function.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerCytotoxicity in MCF-7 and A549 cell lines ,
AntimicrobialInhibition of bacterial growth,
NeuroprotectiveReduction of oxidative stress ,

Case Studies

  • Anticancer Study : A study published in MDPI highlighted the effectiveness of similar compounds in inhibiting tumor growth in xenograft models.
  • Antimicrobial Study : Research in PubChem detailed the antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Mechanistic Insights

The biological activities of the compound can be attributed to its ability to interact with specific targets within cells:

  • Signal Transduction Pathways : Inhibition of pathways such as PI3K-AKT-mTOR has been observed in related compounds.
  • Receptor Interactions : The potential for binding to various receptors involved in cell signaling suggests a multifaceted approach to its biological effects.

Properties

IUPAC Name

[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H91NO16/c1-35-19-15-14-16-20-36(2)47(69-11)31-43-24-22-41(7)59(68,76-43)53(64)54(65)60-26-18-17-21-44(60)55(66)74-48(32-45(61)37(3)28-40(6)51(63)52(71-13)50(62)39(5)27-35)38(4)29-42-23-25-46(49(30-42)70-12)75-56(67)58(10)33-72-57(8,9)73-34-58/h14-16,19-20,28,35,37-39,41-44,46-49,51-52,63,68H,17-18,21-27,29-34H2,1-13H3/t35-,37-,38-,39-,41-,42+,43+,44+,46-,47+,48+,49-,51-,52+,59-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGRYGCDSJUKRW-HXHLHDFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](C(=CC=CC=C[C@H](C[C@H](C(=O)[C@@H]([C@@H](C(=C[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C5(COC(OC5)(C)C)C)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H91NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1070.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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